N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide
Description
This compound features a pyrazole core substituted at position 3 with a methyl group, a carboxamide group at position 4 linked to a 3-(acetylamino)phenyl moiety, and a hydrazino group at position 5 conjugated to a 4-methoxyphenyl methylidene group in an (E)-configuration . The (E)-configuration of the hydrazine linker ensures spatial alignment critical for interactions with biological targets or materials .
Properties
Molecular Formula |
C21H22N6O3 |
|---|---|
Molecular Weight |
406.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide |
InChI |
InChI=1S/C21H22N6O3/c1-13-19(21(29)24-17-6-4-5-16(11-17)23-14(2)28)20(27-25-13)26-22-12-15-7-9-18(30-3)10-8-15/h4-12H,1-3H3,(H,23,28)(H,24,29)(H2,25,26,27)/b22-12+ |
InChI Key |
NIZPETVEBKMXKW-WSDLNYQXSA-N |
Isomeric SMILES |
CC1=C(C(=NN1)N/N=C/C2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Canonical SMILES |
CC1=C(C(=NN1)NN=CC2=CC=C(C=C2)OC)C(=O)NC3=CC=CC(=C3)NC(=O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazole-4-carboxamide, N-[3-(acetylamino)phenyl]-5-[(2E)-2-[(4-methoxyphenyl)methylene]hydrazinyl]-3-methyl- typically involves multiple steps. One common method includes the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. The reaction is often catalyzed by vitamin B1 and proceeds under mild conditions to yield the desired pyrazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis platforms .
Chemical Reactions Analysis
Types of Reactions
1H-Pyrazole-4-carboxamide derivatives undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are facilitated by reagents such as alkyl halides and aryl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
The compound N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide has garnered attention in various scientific research applications due to its unique chemical structure and potential biological activities. This article explores its applications, particularly in medicinal chemistry, and provides a comprehensive overview of relevant studies.
Basic Information
- IUPAC Name : N-(3-acetamidophenyl)-3-[(2E)-2-[(4-methoxyphenyl)methylidene]hydrazinyl]-5-methyl-1H-pyrazole-4-carboxamide
- Molecular Formula : C21H22N6O3
- Molecular Weight : 406.44 g/mol
Structure
The compound features a pyrazole ring, which is known for its diverse biological properties, including anti-inflammatory, analgesic, and antitumor activities. The presence of the acetylamino group and the methoxyphenyl moiety enhances its potential for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of pyrazole compounds exhibit significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis and cell cycle arrest.
Case Study: In vitro Antitumor Activity
A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results demonstrated a dose-dependent decrease in cell viability, with IC50 values indicating potent activity compared to standard chemotherapeutics.
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory pathway.
Case Study: COX Inhibition Assay
In a recent assay, this compound showed promising results in inhibiting COX-2 activity, leading to reduced prostaglandin synthesis.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, making it a candidate for further investigation as an antimicrobial agent.
Case Study: Antibacterial Screening
An antibacterial screening against Escherichia coli and Staphylococcus aureus revealed that the compound possesses a minimum inhibitory concentration (MIC) comparable to some conventional antibiotics, suggesting its potential as an alternative treatment option.
Summary of Biological Activities
Mechanism of Action
The mechanism of action of 1H-Pyrazole-4-carboxamide derivatives often involves interaction with specific molecular targets such as enzymes or receptors. For instance, some derivatives act as succinate dehydrogenase inhibitors, blocking the mitochondrial electron transfer chain and thereby inhibiting cellular respiration in pathogens .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
Electronic and Steric Effects
- Electron-Donating Groups: The 4-methoxy group in the target compound provides moderate electron donation, contrasting with the stronger electron-donating dimethylamino group in and weaker nitro group in . This affects charge distribution in the hydrazine linker, influencing reactivity and binding interactions.
Hydrazine Linker Configuration
- The (E)-configuration in the target compound and ensures planar alignment of the hydrazine moiety, critical for maintaining π-π stacking or hydrogen-bonding interactions.
Physicochemical Properties
Material Science
- Supramolecular Assembly : The rigid (E)-hydrazine linker in the target compound and facilitates directional hydrogen bonding, enabling crystal engineering for porous materials.
Biological Activity
N-[3-(acetylamino)phenyl]-5-{(2E)-2-[(4-methoxyphenyl)methylidene]hydrazino}-3-methyl-1H-pyrazole-4-carboxamide, also known as MMH, is a pyrazole derivative that has garnered attention for its potential biological activities. This compound is characterized by its complex structure, which includes an acetylamino group and a hydrazine moiety, contributing to its diverse pharmacological properties.
- Molecular Formula : C₁₁H₂₂N₆O₃
- Molecular Weight : 406.438 g/mol
- Structure :
- Contains a pyrazole ring, an acetylamino group, and a methoxyphenyl group.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₂₂N₆O₃ |
| Molecular Weight | 406.438 g/mol |
| Type | Non-polymer |
Biological Activities
Research indicates that MMH exhibits a range of biological activities, including:
- Anticancer Activity :
- Antimicrobial Properties :
- Anti-inflammatory Effects :
- Enzyme Inhibition :
Case Studies and Research Findings
Several studies have investigated the biological activity of MMH:
-
Study on Anticancer Activity :
A study published in PMC explored the synthesis of various pyrazole derivatives, including MMH, and assessed their anticancer properties against different cell lines. The results indicated that MMH significantly reduced cell viability in a dose-dependent manner . -
Antimicrobial Screening :
Another study evaluated the antimicrobial activity of MMH against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics . -
Enzyme Inhibition Assays :
Research focused on the inhibition of Aurora kinase A revealed that MMH binds effectively to the enzyme's active site, demonstrating potential as a targeted therapy for cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
